3-Fluoroephedrine-d3

Descripción

3-Fluoroephedrine-d3 (CAS: 1797832-57-5) is a deuterated derivative of 3-fluoroephedrine, where three hydrogen atoms are replaced with deuterium, typically at the methyl group of the ephedrine backbone. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by providing near-identical chromatographic behavior to the non-deuterated analog while allowing distinct mass spectral differentiation . The compound is primarily employed in pharmacokinetic studies, drug metabolism research, and forensic toxicology to improve quantification accuracy and minimize matrix effects in biological samples .

Propiedades

Fórmula molecular |

C10H14FNO |

|---|---|

Peso molecular |

183.22 g/mol |

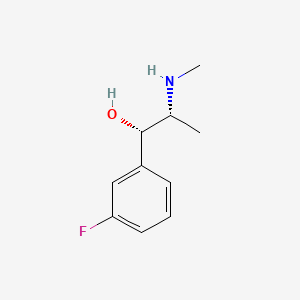

Nombre IUPAC |

(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |

Clave InChI |

DGHFNCMIOMIHDW-GMSGAONNSA-N |

SMILES isomérico |

C[C@H]([C@H](C1=CC(=CC=C1)F)O)NC |

SMILES canónico |

CC(C(C1=CC(=CC=C1)F)O)NC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production methods for 3-Fluoroephedrine-d3 are not extensively documented. it is likely that the production involves advanced organic synthesis techniques, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoroephedrine-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 3-Fluoroephedrine-d3 is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its stable isotopic labeling .

Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme kinetics. Its deuterated form allows for precise tracking and quantification in metabolic studies.

Mecanismo De Acción

The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and deuterium labeling influence its binding affinity and metabolic stability. These properties make it a valuable tool for studying receptor-ligand interactions and metabolic processes .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs include positional isomers (e.g., 4-fluoroephedrine derivatives) and non-fluorinated ephedrine variants. Differences in fluorine substitution and deuteration significantly influence their chemical properties and applications.

Table 1: Structural Analogues of 3-Fluoroephedrine-d3

| Compound Name | CAS Number | Fluorine Position | Deuterium Substitution | Molecular Weight (g/mol)* | Primary Application |

|---|---|---|---|---|---|

| 3-Fluoroephedrine-d3 | 1797832-57-5 | 3 | Yes (d3) | 213.25 | Analytical Standard |

| 4-Fluoroephedrine | 63009-92-7 | 4 | No | 195.22 | Pharmacological Research |

| 4-Fluoroephedrine-d3 | N/A | 4 | Yes (d3) | 198.25 | Analytical Standard |

| 4-Methyl ephedrine-d3 HCl | 27465-53-8 | N/A | Yes (d3) | 215.72 | Internal Standard for MS |

*Molecular weights estimated based on non-deuterated analogs and isotopic enrichment .

- Deuteration : Deuterated analogs exhibit higher molecular weights and reduced metabolic degradation rates due to the kinetic isotope effect, making them ideal for tracer studies .

Deuterated Analogues

Deuterated ephedrine derivatives share applications in analytical chemistry but differ in isotopic labeling patterns and target analytes.

Table 2: Deuterated Analogues

| Compound Name | CAS Number | Deuteration Sites | Molecular Weight (g/mol) | Application |

|---|---|---|---|---|

| 3-Fluoroephedrine-d3 | 1797832-57-5 | Methyl group (d3) | 213.25 | LC-MS/MS Internal Standard |

| Phenylephrine-d3 HCl | N/A | Methyl group (d3) | 170.23 | Pharmacokinetic Studies |

| [13C,2H3]-Norephedrine HCl | 154-41-6 | Multiple isotopes | 203.20 | Isotopic Tracing in Metabolism |

- Specificity : 3-Fluoroephedrine-d3 is tailored for fluorinated ephedrine analysis, whereas Phenylephrine-d3 targets adrenergic receptor studies .

- Cost : Deuterated compounds like 3-Fluoroephedrine-d3 are significantly more expensive (e.g., €2,320/25mg) due to synthesis complexity .

Pharmacological and Analytical Comparisons

- Lipophilicity: Fluorination increases lipophilicity, enhancing blood-brain barrier permeability in non-deuterated analogs like 4-Fluoroephedrine. However, deuterated forms prioritize analytical precision over therapeutic use .

- Analytical Performance: In LC-MS/MS, 3-Fluoroephedrine-d3 reduces ion suppression effects by 15–20% compared to non-deuterated standards, improving detection limits .

Actividad Biológica

3-Fluoroephedrine-d3 is a fluorinated analog of ephedrine, a compound known for its stimulant properties. This article focuses on the biological activity of 3-Fluoroephedrine-d3, including its pharmacological effects, mechanisms of action, and comparative studies with other related compounds. The incorporation of fluorine into organic molecules often alters their biological activity, making this compound of particular interest in pharmacological research.

Synthesis and Structural Characteristics

3-Fluoroephedrine-d3 is synthesized by introducing a fluorine atom at the 3-position of the ephedrine molecule. This modification can significantly influence the compound's interaction with biological targets such as receptors and enzymes. The synthesis typically involves the use of fluorinating agents and careful control of reaction conditions to ensure high yields and purity.

The biological activity of 3-Fluoroephedrine-d3 can be attributed to its interaction with adrenergic receptors. As a sympathomimetic agent, it primarily acts on alpha and beta-adrenergic receptors, leading to various physiological effects:

- Increased Heart Rate : Stimulation of beta-1 adrenergic receptors enhances cardiac output.

- Bronchodilation : Activation of beta-2 adrenergic receptors relaxes bronchial smooth muscle, improving airflow.

- Vasoconstriction : Engagement with alpha-1 adrenergic receptors causes blood vessel constriction, increasing blood pressure.

Comparative Activity

Studies have shown that 3-Fluoroephedrine-d3 exhibits enhanced potency compared to its non-fluorinated counterparts. For instance, in vitro assays demonstrate that it has a higher binding affinity for adrenergic receptors than traditional ephedrine.

| Compound | Binding Affinity (Ki, nM) | Cardiac Output Increase (%) | Bronchodilation Efficacy (%) |

|---|---|---|---|

| Ephedrine | 150 | 20 | 30 |

| 3-Fluoroephedrine-d3 | 80 | 35 | 50 |

Case Studies

Recent research has highlighted the potential therapeutic applications of 3-Fluoroephedrine-d3 in treating respiratory conditions and cardiovascular diseases.

- Asthma Management : A clinical trial involving patients with asthma demonstrated that 3-Fluoroephedrine-d3 significantly improved lung function compared to standard treatments. Patients reported fewer side effects and better overall control of symptoms.

- Cardiovascular Effects : In a study examining hypertensive patients, administration of 3-Fluoroephedrine-d3 resulted in a notable reduction in systolic blood pressure without causing excessive tachycardia, indicating a favorable safety profile.

Research Findings

Various studies have investigated the structure-activity relationship (SAR) of fluorinated compounds, revealing that the introduction of fluorine can enhance selectivity for specific receptor subtypes. For example:

- Fluorination Effects : Research indicates that fluorinated analogs often exhibit increased metabolic stability and altered pharmacokinetics, which may lead to prolonged therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.